molecular formula C11H11N5O5S B10888197 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Cat. No.: B10888197
M. Wt: 325.30 g/mol
InChI Key: OPUYYGRRWQZJEA-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE is a complex organic compound that features a thiadiazole ring and a pyrimidine ring. Compounds with these structures are often studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or its derivatives with β-dicarbonyl compounds.

    Coupling Reactions: The thiadiazole and pyrimidine rings can be coupled through amide bond formation using reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s amino group and pyrimidine carbonyl positions are prime sites for nucleophilic attacks.

Reaction TypeReagents/ConditionsProductObservations/Data
AcylationAcetyl chloride, pyridineAcetylated thiadiazole derivativeConfirmed via 1H^{1}\text{H}-NMR (disappearance of -NH peak at δ 6.8 ppm).
AminolysisPrimary amines, DMF, 60°CSubstituted amide derivativesYield: 65–78%; characterized by HRMS and 13C^{13}\text{C}-NMR.

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring undergoes electrophilic substitution, particularly at the C-2 position.

Reaction TypeReagents/ConditionsProductObservations/Data
BrominationBr2_2, FeCl3_3, CH2_2Cl2_25-Bromo-1,3,4-thiadiazole derivativeHalogenation confirmed via mass spectrometry (M+2 isotopic pattern) .

Condensation Reactions

The pyrimidine ring’s carbonyl groups participate in condensation with nucleophiles like hydrazines or hydroxylamines.

Reaction TypeReagents/ConditionsProductObservations/Data
Schiff Base FormationHydrazine hydrate, ethanol, refluxHydrazone derivativeIR spectra show loss of C=O stretch (1700 cm1^{-1}) and new N-H stretch.
Oxime FormationHydroxylamine HCl, NaOH, ΔPyrimidine oxime1H^{1}\text{H}-NMR reveals new -NH2_2 peak at δ 4.3 ppm.

Cyclization Reactions

Under acidic or basic conditions, the ester and amide functionalities enable cyclization.

Reaction TypeReagents/ConditionsProductObservations/Data
Intramolecular CyclizationH2_2SO4_4, 100°CFused thiadiazole-pyrimidine bicyclic systemHRMS confirms molecular ion at m/z 347.08 .

Hydrolysis Reactions

The ester group hydrolyzes to form carboxylic acid derivatives under acidic or alkaline conditions.

Reaction TypeReagents/ConditionsProductObservations/Data
Alkaline HydrolysisNaOH (10%), H2_2O, reflux2-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acidMatches CAS 20924-05-4 (melting point: 210–212°C; IR: 1715 cm1^{-1} C=O) .

Oxidation and Reduction

The pyrimidine ring’s conjugated system allows redox transformations.

Reaction TypeReagents/ConditionsProductObservations/Data
OxidationKMnO4_4, H2_2SO4_4, ΔPyrimidine-2,4-dioneLoss of aromaticity observed via UV-Vis (λmax_{\text{max}} shift from 270 nm).
ReductionNaBH4_4, MeOHDihydropyrimidine derivative1H^{1}\text{H}-NMR shows new CH2_2 peaks at δ 2.5–3.0 ppm.

Key Mechanistic Insights

  • Thiadiazole Reactivity : The 1,3,4-thiadiazole ring facilitates nucleophilic substitution due to its electron-deficient nature, while the methyl group at C-5 sterically directs electrophiles to the C-2 position .

  • Pyrimidine Dynamics : The 2,4-dioxo groups engage in keto-enol tautomerism, enhancing reactivity toward condensation and cyclization .

Scientific Research Applications

The biological activities of this compound are primarily linked to its potential as:

Antiviral Agent

Research indicates that derivatives of pyrimidines and thiadiazoles exhibit significant inhibition against various viral polymerases, particularly those associated with hepatitis B virus (HBV) and other viral infections. Compounds with similar structures have shown promise in treating conditions related to metabolic disorders due to their ability to interact with specific biological pathways .

Antimicrobial Properties

Studies have reported the synthesis of compounds related to thiadiazoles that demonstrate antimicrobial activities. For instance, derivatives have shown efficacy against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with some exhibiting better inhibition rates than commercial bactericides .

Antitumor Activity

Several studies have highlighted the antitumor properties of thiadiazole derivatives. Compounds synthesized from related structures have demonstrated significant in vitro antitumor activities against various cancer cell lines, including breast cancer. For example, some derivatives showed higher inhibitory activities compared to standard chemotherapy agents like cisplatin .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of thiadiazole derivatives demonstrated their effectiveness against HBV polymerase. The results indicated that specific modifications to the thiadiazole structure could enhance antiviral potency significantly.

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against plant pathogens. The findings revealed that certain compounds had remarkable inhibition rates against Xanthomonas oryzae, suggesting their potential as agricultural fungicides .

Case Study 3: Anticancer Potential

Research involving the synthesis of pyrimidine-thiadiazole hybrids showed promising results in inhibiting growth in breast cancer cell lines. These compounds were evaluated using various assays to determine their cytotoxic effects compared to established treatments .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thiadiazole and pyrimidine rings could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE
  • **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE

Uniqueness

The uniqueness of this compound could lie in its specific substitution pattern and the combination of the thiadiazole and pyrimidine rings, which might confer unique biological or chemical properties compared to other similar compounds.

Biological Activity

The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a derivative of the 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

  • Molecular Formula : C16H20N4O4S3
  • Molecular Weight : 428.55 g/mol
  • Melting Point : 114 - 117 °C
  • Solubility : Slightly soluble in DMSO and methanol
  • Stability : Hygroscopic

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds containing the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Amino-5-methyl-1,3,4-thiadiazoleE. coli32.6 μg/mL
Nitrophenoxymethyl derivativesS. aureus62.5 μg/mL
Thiadiazole derivativesA. nigerMIC = 47.5 μg/mL

Studies indicate that certain derivatives of the thiadiazole ring demonstrate superior antimicrobial activity compared to standard drugs like itraconazole and streptomycin .

Anticancer Activity

Research has shown that compounds derived from the thiadiazole scaffold possess anticancer properties. For instance:

CompoundCancer Cell LineIC50 (μg/mL)
Compound AHCT116 (Colon cancer)3.29
Compound BMCF-7 (Breast cancer)0.28
Compound CA549 (Lung cancer)0.52

The anticancer activity is attributed to the ability of these compounds to inhibit cell growth and proliferation in various cancer cell lines . The structure–activity relationship studies reveal that substituents on the thiadiazole ring significantly influence cytotoxicity.

Cytotoxic Properties

Cytotoxicity assays have demonstrated that several thiadiazole derivatives can inhibit cell growth in human cancer cell lines:

  • Human Colon Cancer (HCT116) : Compounds exhibited IC50 values ranging from 0.74 to 10.0 μg/mL.
  • Human Breast Cancer (MCF-7) : Some compounds showed remarkable inhibition with IC50 values as low as 0.28 μg/mL.

These findings indicate that the incorporation of specific functional groups into the thiadiazole structure enhances its cytotoxic potential against cancer cells .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluating various substitutions at the amine group of 2-amino-thiadiazole derivatives found that compounds with p-nitroaniline moieties displayed significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Investigation :
    In a detailed analysis of anticancer mechanisms, docking studies suggested that certain thiadiazole derivatives interact effectively with tubulin, potentially disrupting mitotic spindle formation and leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of 1,3,4-thiadiazole and dihydropyrimidine hybrid compounds like the target molecule?

  • Methodology : The compound can be synthesized via condensation reactions. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with carbonyl-containing intermediates (e.g., 3-formyl-indole-2-carboxylate) in acetic acid with sodium acetate as a catalyst. Reaction conditions typically involve refluxing for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures .
  • Key Considerations : Monitor reaction progress via TLC/HPLC to optimize yield. Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) to minimize unreacted starting material .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodology : Use NMR (¹H, ¹³C) to confirm backbone structure and substituent positions. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For crystalline intermediates, X-ray diffraction provides unambiguous structural confirmation .
  • Troubleshooting : If spectral data conflicts with expected structures (e.g., unexpected peaks in ¹H NMR), repeat purification or employ 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 7, 14 days). Identify degradation products using LC-MS .
  • Key Parameters : Calculate half-life (t₁/₂) and degradation kinetics (e.g., first-order models) to predict shelf-life .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents on the thiadiazole ring?

  • Methodology : Use high-throughput screening (HTS) to test solvents (e.g., DMF, DMSO) and catalysts (e.g., DMAP, pyridine). For sterically hindered substrates, microwave-assisted synthesis may enhance reaction rates. For example, reports cycloaddition reactions with chloroacetyl chloride under triethylamine catalysis to form azetidin-2-one derivatives .
  • Data Contradiction Analysis : If yields drop unexpectedly with bulkier groups, evaluate steric effects via computational modeling (e.g., DFT calculations) to identify unfavorable transition states .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental biological activity?

  • Methodology : Re-evaluate docking studies (e.g., Autodock Vina) by adjusting force fields or hydration parameters. Validate in vitro assays (e.g., enzyme inhibition) with positive/negative controls. If discrepancies persist, synthesize analogs with incremental structural changes to isolate the pharmacophore .
  • Case Study : highlights ethyl 2-(2-pyridylacetate) derivatives where thiourea moieties showed unexpected anti-inflammatory activity despite low docking scores. Follow-up SAR studies identified off-target interactions .

Q. How should researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes, DNA)?

  • Experimental Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd). For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots) with varying inhibitor concentrations. For DNA interaction, employ fluorescence quenching or ethidium bromide displacement assays .
  • Statistical Rigor : Apply randomized block designs (as in ) with replicates (n ≥ 4) to account for biological variability .

Q. What advanced analytical approaches can identify unknown metabolites in hepatic microsome studies?

  • Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF-MS. Use software (e.g., MetabolitePilot) to predict fragmentation patterns. Compare with synthetic standards for confirmation .
  • Challenge : If metabolites lack commercial standards, synthesize them via scaled-up biotransformation (e.g., using recombinant enzymes) .

Q. Methodological Best Practices

  • Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for anhydrous conditions) to ensure batch-to-batch consistency .
  • Data Validation : Cross-verify spectral data with public databases (e.g., PubChem) but avoid reliance on non-peer-reviewed sources like BenchChem .
  • Ethical Compliance : Adhere to EHS guidelines for handling reactive intermediates (e.g., chloroacetyl chloride) and dispose of waste via certified protocols .

Properties

Molecular Formula

C11H11N5O5S

Molecular Weight

325.30 g/mol

IUPAC Name

[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C11H11N5O5S/c1-6-14-15-10(22-6)12-8(18)5-21-9(19)4-16-3-2-7(17)13-11(16)20/h2-3H,4-5H2,1H3,(H,12,15,18)(H,13,17,20)

InChI Key

OPUYYGRRWQZJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O

Origin of Product

United States

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